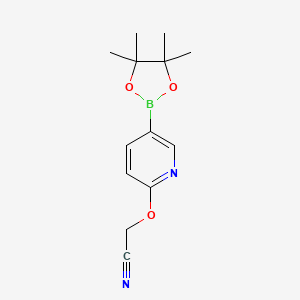![molecular formula C18H20F3N3O3S B13412715 Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]- CAS No. 71173-75-6](/img/structure/B13412715.png)
Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-: is a complex organic compound with a unique structure that includes trifluoromethyl and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]- typically involves multiple steps, including the introduction of trifluoromethyl and sulfonyl groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Biology: In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl and sulfonyl groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Acetamide, 2,2,2-trifluoro-N-methyl-
- Acetamide, 2,2,2-trifluoro-N-(2-hydroxyethyl)-N-methyl-
- Acetamide, 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)-
Uniqueness: The uniqueness of Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields.
Propriétés
Numéro CAS |
71173-75-6 |
|---|---|
Formule moléculaire |
C18H20F3N3O3S |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide |
InChI |
InChI=1S/C18H20F3N3O3S/c1-12-4-7-15(8-5-12)28(26,27)23-14-6-9-16(22-2)13(10-14)11-24(3)17(25)18(19,20)21/h4-10,22-23H,11H2,1-3H3 |
Clé InChI |
SEFXDWDSQVWXEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)NC)CN(C)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


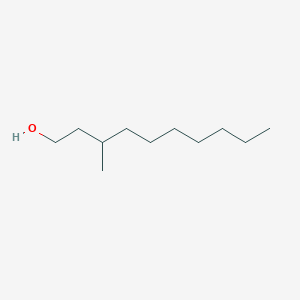
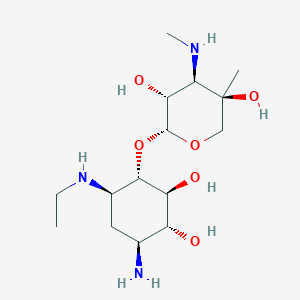
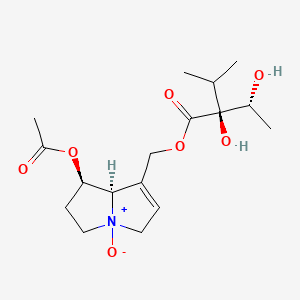

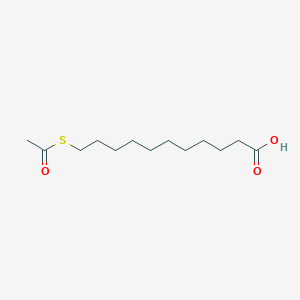


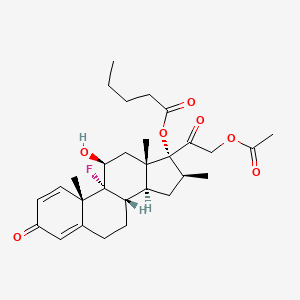
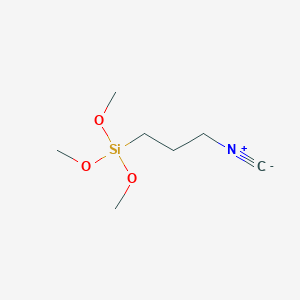
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
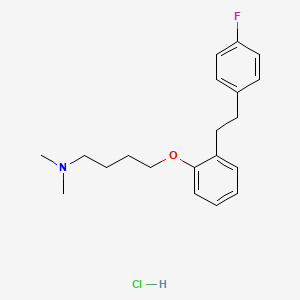
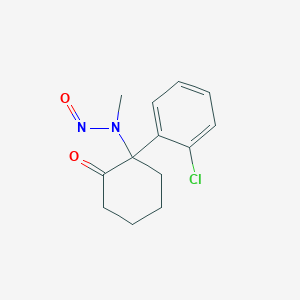
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
